3-Chloro-6-methylpyrazin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-methylpyrazin-2-ol is a heterocyclic organic compound with the molecular formula C5H5ClN2O It features a pyrazine ring substituted with a chlorine atom at the 3-position and a methyl group at the 6-position, along with a hydroxyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methylpyrazin-2-ol typically involves the chlorination of 6-methylpyrazin-2-ol. One common method includes the reaction of 6-methylpyrazin-2-ol with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-6-methylpyrazin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the pyrazine ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Substitution: Formation of 3-azido-6-methylpyrazin-2-ol or 3-thio-6-methylpyrazin-2-ol.
Oxidation: Formation of 3-chloro-6-methylpyrazin-2-one.
Reduction: Formation of 6-methylpyrazin-2-ol.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-methylpyrazin-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-methylpyrazin-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and hydroxyl groups can form hydrogen bonds or participate in nucleophilic attacks, influencing the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-6-methylpyrazin-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
6-Methylpyrazin-2-ol: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-2-hydroxypyrazine: Similar but without the methyl group, affecting its steric and electronic properties.
Uniqueness: 3-Chloro-6-methylpyrazin-2-ol is unique due to the combination of its chlorine, methyl, and hydroxyl substituents, which confer distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C5H5ClN2O |
---|---|
Molekulargewicht |
144.56 g/mol |
IUPAC-Name |
2-chloro-5-methyl-2H-pyrazin-3-one |
InChI |
InChI=1S/C5H5ClN2O/c1-3-2-7-4(6)5(9)8-3/h2,4H,1H3 |
InChI-Schlüssel |
RLRXCAWYXKVSBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)C(N=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.